
Docosahexaenoic acid
Overview
Description
Docosahexaenoic acid (DHA; C22H32O2, molecular weight 328.49 g/mol) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with six double bonds in the cis configuration (all-Z-4,7,10,13,16,19-docosahexaenoic acid) . It is a critical structural component of cell membranes, particularly in the brain and retina, where it constitutes 30–40% of total fatty acids . DHA plays essential roles in neurodevelopment, cognitive function, and visual acuity, with deficiencies linked to disorders such as Alzheimer’s disease, attention deficit hyperactivity disorder, and age-related macular degeneration . Clinically, DHA supplementation reduces cardiovascular disease risk by lowering triglycerides, preventing arrhythmias, and resolving inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid can be synthesized from alpha-linolenic acid through a series of desaturation and elongation reactions. The process involves the conversion of alpha-linolenic acid to stearidonic acid, followed by further desaturation and elongation to produce eicosapentaenoic acid and finally this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from fish oil or microalgae. Microalgae such as Schizochytrium sp. are commercially used for the production of this compound. The extraction process involves the use of solvents and high-performance liquid chromatography to purify the compound .
Chemical Reactions Analysis
Oxidation Reactions
DHA undergoes both autoxidation and enzyme-catalyzed oxidation, producing hydroperoxides and specialized pro-resolving mediators (SPMs).
Autoxidation
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Exposure to light, heat, or oxygen generates hydroperoxides. For example, 7-, 10-, 13-, and 16-hydroperoxy-DHA isomers form under oxidative conditions .
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Hydroperoxides are unstable and decompose into reactive aldehydes like 4-hydroxyhexenal (4-HHE), which exhibit cytotoxic or cytoprotective effects depending on concentration .
Enzymatic Oxidation
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Lipoxygenases (LOX) catalyze regioselective and stereoselective oxygenation. Cyanobacterial Osc-LOX converts DHA into:
Table 1: Key Products of Osc-LOX Catalysis
Product | Enzyme Concentration (Units/mL) | Yield (μM) | Conversion Rate |
---|---|---|---|
17S-HDHA | 50–200 | 45 | 90% |
RvD5 | 200 | 38 | 84.5% |
7S,15R-epoxy-DPA | 400 | 32 | 82.2% |
Chemical Modifications of Epoxide Intermediates
The novel epoxide 7S,15R-dihydroxy-16S,17S-epoxy-DPA undergoes hydrolysis to yield two products:
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7S,15R,16S,17S-tetrahydroxy-DPA (major product, 90% yield) via base-catalyzed epoxide ring-opening with NaOH .
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7S,16R,17S-trihydroxy-DHA (RvD2) (minor product, 10% yield), structurally confirmed by LC–MS/MS and chiral HPLC .
Reaction Pathway:
Peroxidation and Aldehyde Formation
Free radical-mediated peroxidation of DHA generates electrophilic aldehydes:
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4-HHE is a major product, linked to anti-inflammatory effects via Nrf2/HO-1 pathway activation .
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Compared to arachidonic acid (ARA), DHA peroxidation produces fewer cytotoxic aldehydes (e.g., 4-HNE), favoring cytoprotective responses .
Biosynthetic Pathways
DHA biosynthesis in eukaryotes involves sequential desaturation and elongation (Figure 1):
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Δ6-desaturase : Converts α-linolenic acid (ALA) to stearidonic acid (SDA).
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Δ6-elongase : Extends SDA to eicosatetraenoic acid (ETA).
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Δ5-desaturase : Forms EPA from ETA.
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Δ5-elongase : Produces docosapentaenoic acid (DPA).
Structural Characterization Techniques
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NMR spectroscopy : Confirmed stereochemistry of 17S-HDHA (δ 4.12 ppm, ) and RvD5 (δ 4.13 ppm, ) .
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LC–MS/MS : Identified RvD2 via m/z 375.2 [M−H⁻] and fragment ions (m/z 113.05, 233.1) .
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Chiral HPLC : Resolved RvD2 stereoisomers using an IB column (retention time: 6.78 min) .
Implications for Pharmaceutical Development
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Osc-LOX’s high regioselectivity offers a scalable method to produce SPMs like RvD5 and novel epoxides .
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Combining enzymatic (Osc-LOX) and chemical (NaOH) catalysis enables efficient synthesis of complex mediators .
This synthesis of DHA’s reactivity highlights its dual role as a precursor to anti-inflammatory mediators and a target of oxidative stress, informing therapeutic and nutritional applications.
text[1][2][3][5]
Scientific Research Applications
Cognitive Health and Development
DHA is crucial for brain development and function. Research indicates that adequate DHA levels during pregnancy and early childhood are associated with improved cognitive outcomes.
- Infant Development : Studies show that DHA supplementation in infants can enhance cognitive performance. For instance, a study indicated that infants receiving DHA showed marked improvements in cognitive tests compared to those who did not receive supplementation .
- Alzheimer's Disease : A recent study found that higher blood levels of DHA correlate with a 49% reduced risk of developing Alzheimer's disease among older adults. This suggests that dietary DHA could serve as a preventive measure against neurodegenerative diseases .
Cardiovascular Health
DHA has been linked to numerous cardiovascular benefits, including lowering triglyceride levels and improving overall heart health.
- Cholesterol Management : DHA supplementation has been shown to effectively reduce triglycerides by approximately 13% while potentially increasing HDL ("good") cholesterol levels . However, it may also increase LDL ("bad") cholesterol, which is primarily composed of larger, less harmful particles .
- Blood Pressure Regulation : Long-term intake of DHA can lead to reductions in blood pressure, contributing to cardiovascular health maintenance .
Eye Health
DHA is a vital component of retinal tissue and is essential for maintaining eye health.
- Retinal Disorders : In clinical trials involving patients with X-linked retinitis pigmentosa (XLRP), DHA supplementation did not significantly alter disease progression but was associated with improved retinal function in individuals with higher DHA levels . This emphasizes the potential of DHA in managing certain ocular conditions.
Anti-inflammatory Effects
DHA is known to possess anti-inflammatory properties, which can be beneficial in managing chronic inflammatory conditions.
- Pro-resolving Mediators : DHA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which play critical roles in resolving inflammation and promoting tissue repair . These mediators have shown promise in treating conditions like asthma and metabolic syndrome.
Cancer Research
Emerging research suggests that DHA may have applications in cancer prevention and treatment.
- Pediatric Cancer : Studies indicate that omega-3 fatty acids, including DHA, may play a role in modulating cancer-related processes such as cachexia and inflammation . Further investigation into the mechanisms by which DHA influences tumor biology is ongoing.
Safety and Efficacy
Long-term studies have assessed the safety of DHA supplementation across various populations.
- In a 4-year clinical trial involving adolescents with XLRP, no significant adverse effects were reported from DHA supplementation, indicating its safety for prolonged use . This finding supports the potential for widespread use of DHA in various therapeutic contexts.
Data Summary Table
Mechanism of Action
Docosahexaenoic acid exerts its effects through various molecular targets and pathways. It is a major component of neuronal membranes and plays a crucial role in maintaining membrane fluidity and function. This compound is involved in the regulation of cell signaling pathways, including those mediated by G-protein-coupled receptors and ion channels. It also modulates the expression of genes involved in inflammation, oxidative stress, and neuroprotection .
Comparison with Similar Compounds
Eicosapentaenoic Acid (EPA)
Structural and Functional Differences
- Carbon Chain and Double Bonds : EPA (C20H30O2) has a 20-carbon chain with five double bonds, whereas DHA has 22 carbons and six double bonds. This structural difference impacts their distribution in tissues, with DHA preferentially accumulating in neural tissues and EPA in plasma membranes .
- Anti-inflammatory Effects : EPA is a precursor of resolvin E-series metabolites, which directly resolve inflammation. In contrast, DHA produces resolvin D-series and protectins, which exhibit stronger neuroprotective and anti-inflammatory effects in chronic conditions like rheumatoid arthritis .
- Clinical Outcomes : A 2022 clinical trial demonstrated that DHA (200 mg/day) reduces sudden cardiac death by 50%, while EPA primarily lowers triglyceride levels .
Synergistic and Divergent Roles
- Metabolic Pathways: Both DHA and EPA derive from α-linolenic acid (ALA), but conversion rates in humans are low (<1% for DHA). Direct dietary intake of DHA is more efficient for maintaining tissue levels .
Arachidonic Acid (ARA)
- Pro-inflammatory vs. Anti-inflammatory Roles: ARA (C20H32O2), an omega-6 PUFA, is a precursor of pro-inflammatory eicosanoids (e.g., prostaglandins). DHA counteracts ARA-derived inflammation by competing for enzymatic pathways and producing anti-inflammatory mediators .
- Essential Fatty Acid Function : In murine models, DHA and ARA supplementation prevented essential fatty acid deficiency and hepatic steatosis, suggesting both can fulfill essential roles despite opposing inflammatory effects .
α-Linolenic Acid (ALA)
- Biosynthetic Limitations : ALA (C18H30O2) is a plant-derived omega-3 PUFA. Human conversion of ALA to DHA is inefficient (<1%), necessitating direct DHA intake for therapeutic benefits .
- Oxidative Stability : In fish processing, DHA and EPA content decreased by 20–30% due to oxidation, whereas ALA remained stable, highlighting DHA’s susceptibility to degradation .
Oleic Acid and Elaidic Acid
- Pro-resolving vs. Pro-inflammatory Effects : In microglial cells, DHA reduced 7-ketocholesterol-induced oxidative stress and apoptosis, while elaidic acid (a trans-fatty acid) exacerbated inflammation. Oleic acid showed intermediate effects .
Fatty Acid | Effect on Oxidative Stress | Inflammatory Response |
---|---|---|
DHA | ↓ 70% (anti-apoptotic) | ↓ TNF-α, IL-6 |
Oleic Acid | ↓ 30% | Neutral |
Elaidic Acid | ↑ 50% | ↑ Pro-inflammatory cytokines |
Reference |
Research Findings and Clinical Implications
- Cancer : DHA in triglyceride form induced apoptosis in 95D lung cancer cells via PPARγ activation, while ethyl-ester forms showed reduced efficacy .
- Metabolic Syndrome : DHA levels were 15% lower in patients with metabolic syndrome compared to controls, correlating with elevated triglycerides and insulin resistance .
- Synthesis Disorders : Patients with X-linked retinitis pigmentosa exhibited 50% lower DHA biosynthesis due to impaired Δ5-desaturase activity .
Biological Activity
Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, plays a crucial role in various biological processes. It is primarily found in marine sources such as fish and algae, and is known for its significant impact on human health, particularly in neurological, cardiovascular, and reproductive functions. This article delves into the biological activity of DHA, supported by research findings, case studies, and data tables.
Overview of DHA
DHA (22:6n-3) is a vital component of phospholipids in neuronal membranes and is essential for optimal brain function and development. Its unique structure, characterized by six double bonds, contributes to its fluidity and functionality within cell membranes. DHA is particularly concentrated in the brain and retina, where it supports cognitive function and visual acuity .
Biological Functions
DHA exhibits a range of biological activities:
- Neuroprotection : DHA is integral to neuronal development and function. Studies indicate that it enhances synaptic plasticity and may protect against neurodegenerative diseases .
- Anti-inflammatory Effects : DHA has been shown to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators .
- Cardiovascular Health : Higher levels of DHA are associated with reduced risks of cardiovascular diseases. It aids in lowering triglyceride levels and improving endothelial function .
Antibacterial Properties
Recent research has highlighted the antibacterial properties of DHA. A study demonstrated that DHA exhibited significant antibacterial activity against Burkholderia cenocepacia, a pathogen associated with cystic fibrosis. The study found that DHA could either inhibit bacterial growth or kill bacteria depending on its concentration. In vivo experiments using a Galleria mellonella model showed increased survival rates in infected larvae treated with DHA .
Case Studies
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DHA Supplementation During Pregnancy :
A randomized controlled trial investigated the effects of high-dose DHA supplementation during pregnancy on preterm birth rates. Results indicated that women receiving DHA had a lower incidence of early preterm births compared to those receiving placebo . -
Long-term Safety Assessment :
A four-year study assessed the safety of long-term DHA supplementation in patients with X-linked retinitis pigmentosa. The findings revealed no significant adverse effects on plasma antioxidant capacity or liver function, suggesting that DHA can be safely supplemented over extended periods without compromising biological safety .
Table 1: Summary of Key Biological Activities of DHA
Delivery Systems for Enhanced Bioavailability
DHA's bioavailability can be limited due to its low water solubility and instability. Recent advancements have focused on developing delivery systems to enhance its absorption and efficacy. These systems include microencapsulation techniques that protect DHA from oxidative degradation during digestion, thereby improving its functional benefits in various applications .
Q & A
Q. What methodological approaches are recommended for optimizing DHA production in microbial fermentation systems?
Basic Research Focus :
The Plackett-Burman design is a fractional factorial method used to screen critical variables (e.g., pH, inoculum volume, fermentation volume) influencing DHA yield. After identifying key factors, Response Surface Methodology (RSM) can model interactions and predict optimal conditions. For example, in Thraustochytrium sp., Pareto analysis revealed pH as the most significant variable, followed by inoculum volume .
Advanced Research Considerations :
Advanced studies should integrate multi-omics (transcriptomics, metabolomics) to validate RSM predictions and identify metabolic bottlenecks. Ensure experimental replicates account for biological variability, and validate scalability in bioreactors under controlled parameters (e.g., dissolved oxygen, agitation).
Q. How should researchers address contradictions in clinical trial outcomes evaluating DHA’s impact on cognitive decline?
Basic Research Focus :
Systematic reviews and meta-analyses should standardize inclusion criteria (e.g., age, baseline DHA status, dosage) and employ random-effects models to account for heterogeneity. For instance, discrepancies in cognitive outcomes may stem from variations in trial duration (short-term vs. longitudinal) or biomarker validity (plasma DHA vs. erythrocyte membrane levels) .
Advanced Research Considerations :
Apply causal inference methods (e.g., Mendelian randomization) to distinguish direct effects of DHA from confounding variables (e.g., diet, genetics). Stratify analysis by APOE genotype or inflammatory markers to identify subpopulations with differential responses .
Q. What are the best practices for isolating and quantifying DHA from biological samples?
Basic Research Focus :
The Folch method (chloroform-methanol extraction) remains a gold standard for lipid extraction, followed by thin-layer chromatography (TLC) or solid-phase extraction (SPE) for purification. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) enables precise quantification .
Advanced Research Considerations :
Use stable isotope-labeled DHA (e.g., deuterated DHA) as an internal standard to correct for matrix effects in LC-MS/MS. For lipidomic profiling, combine high-resolution MS with machine learning to resolve isobaric interferences (e.g., overlapping peaks with EPA) .
Q. How can preclinical models be designed to evaluate DHA’s neuroprotective mechanisms?
Basic Research Focus :
In rodent models, pair dietary DHA supplementation with behavioral assays (e.g., Morris water maze for spatial memory) and immunohistochemistry (e.g., synaptic markers like synaptophysin). Control for omega-3/6 ratios to mimic human dietary patterns .
Advanced Research Considerations :
Use transgenic models (e.g., Alzheimer’s disease mice) to study DHA’s impact on amyloid-beta clearance. Integrate in vivo microdialysis to monitor real-time changes in hippocampal DHA levels during cognitive tasks .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in DHA intervention studies?
Basic Research Focus :
Non-linear regression (e.g., sigmoidal models) can estimate EC₅₀ values for DHA’s effects on biomarkers like plasma triglycerides. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .
Advanced Research Considerations :
Apply Bayesian hierarchical models to pool data from heterogeneous trials while accounting for prior distributions. Machine learning algorithms (e.g., random forests) can identify non-linear interactions between DHA intake and metabolic outcomes .
Q. How should researchers design studies to reconcile mechanistic hypotheses with clinical outcomes in DHA research?
Basic Research Focus :
Use translational frameworks: Validate in vitro findings (e.g., anti-inflammatory effects in microglial cells) with ex vivo assays (e.g., cytokine profiling in patient-derived plasma). Correlate mechanistic markers (e.g., NF-κB inhibition) with clinical endpoints (e.g., cognitive scores) .
Advanced Research Considerations :
Implement factorial designs to test DHA’s synergistic effects with other interventions (e.g., exercise, antioxidants). Use pathway enrichment analysis (e.g., KEGG, Reactome) to map multi-omics data onto proposed mechanisms .
Q. What ethical and methodological considerations apply to DHA supplementation trials in vulnerable populations (e.g., infants, elderly)?
Basic Research Focus :
In infant trials, ensure informed consent from guardians and use non-invasive biomarkers (e.g., buccal swabs for fatty acid analysis). For elderly cohorts, stratify by comorbidities (e.g., diabetes) and adjust for medication interactions .
Advanced Research Considerations :
Incorporate adaptive trial designs to modify dosing based on interim safety analyses. Use Mendelian randomization to infer causality without direct intervention in high-risk groups .
Q. How can lipidomic datasets be standardized to enhance reproducibility in DHA research?
Basic Research Focus :
Adopt the Lipidomics Standards Initiative (LSI) guidelines for reporting lipid species (e.g., shorthand notation: FA 22:6 for DHA). Share raw data in repositories like MetaboLights with detailed metadata (e.g., extraction protocols, instrument settings) .
Advanced Research Considerations :
Develop open-source pipelines (e.g., LipidHunter, LipidCreator) for automated annotation and cross-laboratory validation. Use synthetic lipid standards to calibrate inter-lab variability in quantification .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-KUBAVDMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040465 | |
Record name | Cervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Docosahexaenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6217-54-5 | |
Record name | Cervonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6217-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doconexent [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doconexent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cervonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOCONEXENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAD9OKH9JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Docosahexaenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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